molecular formula C17H15N3O3S B270080 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide

2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide

Cat. No. B270080
M. Wt: 341.4 g/mol
InChI Key: WRONCDXHQCNSOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known by the name of MPOA and has been synthesized by various methods.

Mechanism of Action

MPOA is known to inhibit the activity of various enzymes and proteins such as cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and pain. MPOA has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in various physiological processes such as tissue remodeling and wound healing. The mechanism of action of MPOA involves the formation of a covalent bond between the thiol group of MPOA and the active site of the enzyme or protein, thereby inhibiting its activity.
Biochemical and Physiological Effects:
MPOA has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of inflammation. MPOA has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, MPOA has been shown to have antioxidant and neuroprotective effects, which may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

MPOA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. MPOA is also stable under various conditions and can be stored for long periods. However, MPOA has some limitations for lab experiments. It is not very soluble in water, which may limit its use in aqueous systems. In addition, MPOA may have some toxicity at higher concentrations, which should be taken into consideration when designing experiments.

Future Directions

There are several future directions for the study of MPOA. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Researchers can also study the mechanism of action of MPOA in more detail to better understand its inhibitory effects on enzymes and proteins. In addition, researchers can explore the use of MPOA as a probe to study the function of various enzymes and proteins. Finally, researchers can investigate the synthesis of analogs of MPOA to improve its potency and selectivity.

Synthesis Methods

MPOA can be synthesized by a variety of methods, including the reaction of 2-amino-5-(2-methoxyphenyl)-1,3,4-oxadiazole with phenyl isothiocyanate in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-amino-5-(2-methoxyphenyl)-1,3,4-oxadiazole with thiophosgene followed by reaction with phenylamine. These methods have been reported in the literature and have been used by researchers to synthesize MPOA for their experiments.

Scientific Research Applications

MPOA has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. Researchers have investigated the use of MPOA as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. MPOA has also been used as a probe to study the mechanism of action of various enzymes and proteins.

properties

Product Name

2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C17H15N3O3S/c1-22-14-10-6-5-9-13(14)16-19-20-17(23-16)24-11-15(21)18-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,21)

InChI Key

WRONCDXHQCNSOW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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